

Application Note: Laboratory-Scale Synthesis of Phenyl Bromoacetate

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Compound of Interest

Compound Name: Phenyl bromoacetate

CAS No.: 84261-43-8

Cat. No.: B7771351

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Abstract

This document provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of **Phenyl bromoacetate** (CAS No. 620-72-4), a versatile intermediate in organic synthesis.[1] The procedure details the O-acylation of phenol with bromoacetyl bromide, emphasizing reaction principles, safety protocols, step-by-step execution, purification, and analytical characterization. This guide is intended for researchers and professionals in chemistry and drug development, offering insights into the causality behind experimental choices to ensure a safe, efficient, and reproducible synthesis.

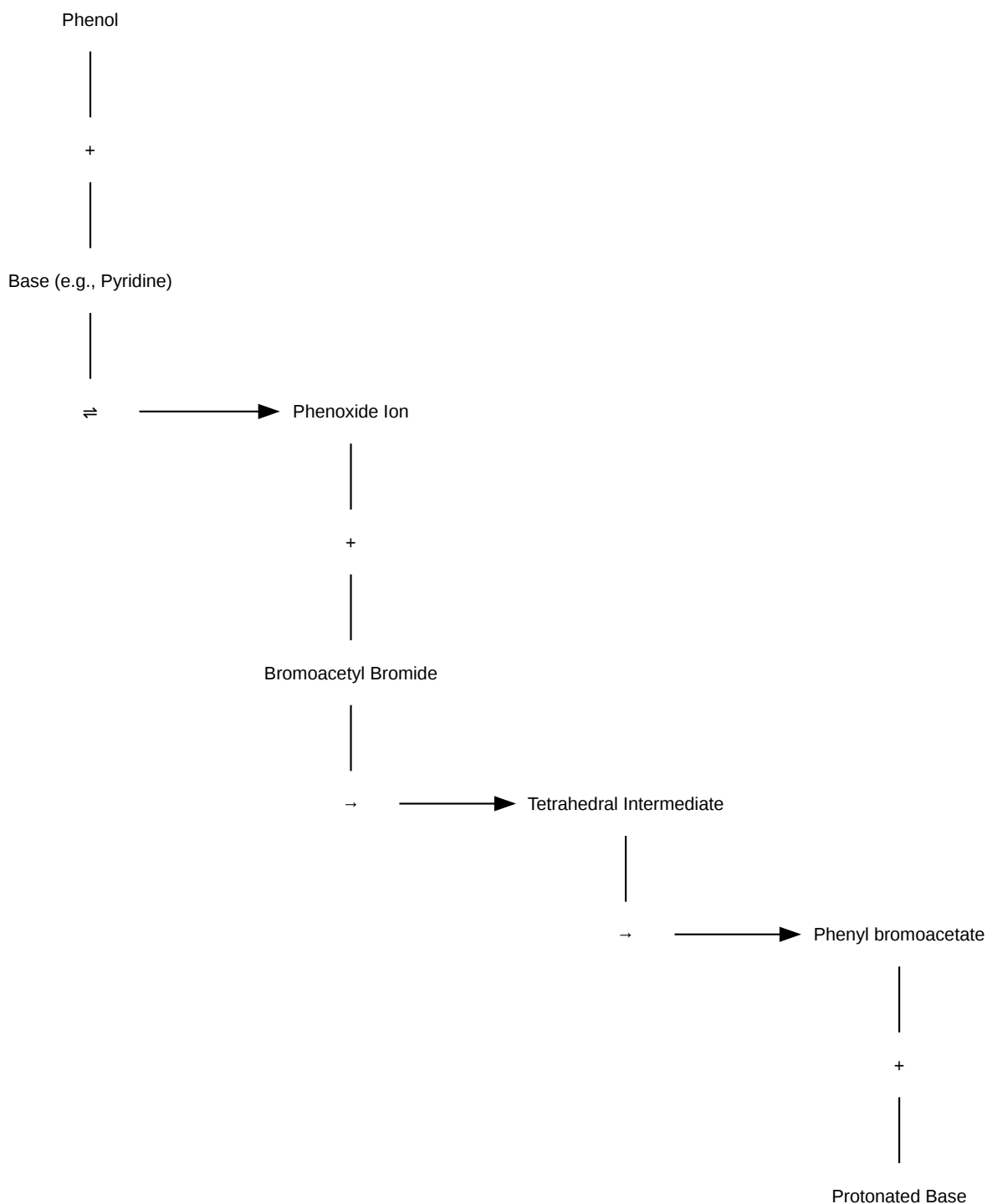
Introduction and Scientific Principle

Phenyl bromoacetate is an aromatic ester widely utilized as an alkylating reagent and a key building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[2][3] It also finds application as a preservative in industrial fluids.[1] The synthesis described herein is a classic example of nucleophilic acyl substitution, specifically the esterification of a phenol.

Phenols are generally less nucleophilic than aliphatic alcohols because the lone pair of electrons on the oxygen atom is delocalized into the aromatic ring, reducing its availability for nucleophilic attack.^[4] Consequently, direct esterification with carboxylic acids is often slow and inefficient.^[5] To overcome this, a more reactive acylating agent, an acyl halide such as bromoacetyl bromide, is employed. The reaction proceeds via the attack of the phenolic oxygen on the highly electrophilic carbonyl carbon of the bromoacetyl bromide. A non-nucleophilic base is typically added to neutralize the hydrogen bromide (HBr) byproduct, driving the reaction to completion.

Reaction Mechanism

The reaction follows a nucleophilic addition-elimination pathway. The phenol oxygen acts as a nucleophile, attacking the carbonyl carbon of bromoacetyl bromide. This is followed by the elimination of the bromide leaving group to form the ester.



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Caption: Nucleophilic acyl substitution mechanism for the synthesis of **Phenyl bromoacetate**.

Critical Safety and Hazard Analysis

Trustworthiness through Safety: The execution of this synthesis demands strict adherence to safety protocols. The primary hazard stems from bromoacetyl bromide, a highly corrosive, toxic, and lachrymatory substance that reacts violently with water.[6][7][8]

- Bromoacetyl Bromide (CAS 598-21-0):
 - Hazards: Causes severe skin and eye burns, potentially leading to permanent eye damage.[6][9] Inhalation can irritate the respiratory tract, causing coughing and shortness of breath.[6] It is a lachrymator (induces tearing).[8] Reacts violently with water, releasing toxic and corrosive HBr gas.[7]
 - Handling: Must be handled exclusively in a certified chemical fume hood.[7][8] Never add water to bromoacetyl bromide.[7][10] Ensure all glassware is scrupulously dry. Store in a cool, dry place away from moisture.[7][8]
- Phenol (CAS 108-95-2): Toxic and corrosive. Can cause severe skin burns and is rapidly absorbed through the skin.
- Pyridine (CAS 110-86-1): Flammable, harmful if swallowed or inhaled.
- Dichloromethane (DCM, CAS 75-09-2): Volatile and a suspected carcinogen.

Mandatory Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles and a full-face shield are required.[7][8]
- Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®). Inspect gloves before each use.[8]
- Body Protection: A flame-resistant lab coat and a chemical-resistant apron. Ensure no skin is exposed.
- Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[6] Keep a Class B (dry chemical or CO₂) fire extinguisher nearby. DO NOT use water to extinguish fires involving bromoacetyl bromide.[6][7]

Materials and Equipment

Reagent/Material	Grade	Supplier Example	Notes
Phenol	≥99%	Sigma-Aldrich	Crystalline solid, handle with care.
Bromoacetyl bromide	≥98%	Sigma-Aldrich	Highly corrosive liquid. Use as received.[11]
Pyridine	Anhydrous, ≥99.8%	Sigma-Aldrich	Acts as a base to neutralize HBr.
Dichloromethane (DCM)	Anhydrous, ≥99.8%	Sigma-Aldrich	Reaction solvent.
Hydrochloric Acid (HCl)	1 M aqueous solution	-	For work-up.
Sodium Bicarbonate (NaHCO ₃)	Saturated aqueous solution	-	For work-up.
Brine	Saturated NaCl solution	-	For work-up.
Sodium Sulfate (Na ₂ SO ₄)	Anhydrous	-	Drying agent.
Hexane / Ethyl Acetate	Reagent Grade	-	For recrystallization and TLC.

Equipment:

- Three-neck round-bottom flask (250 mL) with magnetic stir bar
- Pressure-equalizing dropping funnel (60 mL)
- Reflux condenser with a drying tube (filled with CaCl₂ or Drierite®)
- Digital thermometer and thermocouple
- Ice-water bath

- Rotary evaporator
- Standard laboratory glassware (beakers, separatory funnel, Erlenmeyer flasks)
- TLC plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocol

This protocol is designed for a synthesis yielding approximately 10-15 grams of **Phenyl bromoacetate**.

Part 1: Reaction Setup and Execution

- Preparation: Assemble the three-neck flask with the stir bar, dropping funnel, and reflux condenser inside a chemical fume hood. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or protected by drying tubes.
- Reagent Charging: To the flask, add phenol (9.41 g, 0.10 mol) and anhydrous dichloromethane (100 mL). Stir the mixture until the phenol is completely dissolved.
- Cooling: Cool the flask to 0-5°C using an ice-water bath.
- Base Addition: Slowly add anhydrous pyridine (8.7 mL, 0.11 mol, 1.1 eq) to the stirred phenol solution. A slight exotherm may be observed.
- Acylating Agent Addition: In the dropping funnel, prepare a solution of bromoacetyl bromide (9.6 mL, 0.11 mol, 1.1 eq) in anhydrous dichloromethane (20 mL).
- Reaction: Add the bromoacetyl bromide solution dropwise to the cold, stirred phenol/pyridine mixture over 30-45 minutes. Maintain the internal temperature below 10°C. A precipitate (pyridinium hydrobromide) will form.
 - Causality Note: Dropwise addition at low temperature is critical to control the exothermic reaction and prevent the formation of unwanted byproducts.
- Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.

- **Monitoring:** The reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent. The disappearance of the phenol spot (visualized with a UV lamp or iodine chamber) indicates completion.

Part 2: Work-up and Product Isolation

- **Quenching:** Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.
- **Washing Sequence:**
 - Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove pyridine and pyridinium salts.
 - Wash with a saturated NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid.
 - Wash with brine (1 x 50 mL) to remove residual water.
 - **Causality Note:** Each wash removes specific impurities. The acidic wash removes the base, the basic wash removes acidic impurities, and the brine wash initiates the drying process.
- **Drying:** Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Let it stand for 15-20 minutes, then decant or filter the solution.
- **Solvent Removal:** Remove the dichloromethane using a rotary evaporator. The crude product will be a yellowish oil or low-melting solid.

Part 3: Purification

Phenyl bromoacetate has a reported melting point of 31-33°C, making it a low-melting solid. [2][12] Recrystallization is an effective purification method.

- **Solvent Selection:** Dissolve the crude product in a minimal amount of warm ethyl acetate.
- **Crystallization:** Slowly add hexane with swirling until the solution becomes cloudy (the point of saturation).

- Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator (4°C) for several hours to maximize crystal formation.
- Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and air-dry them on the filter paper.
- Final Product: The purified **Phenyl bromoacetate** should be a white to light yellow crystalline solid.[2] A typical yield is 75-85%.

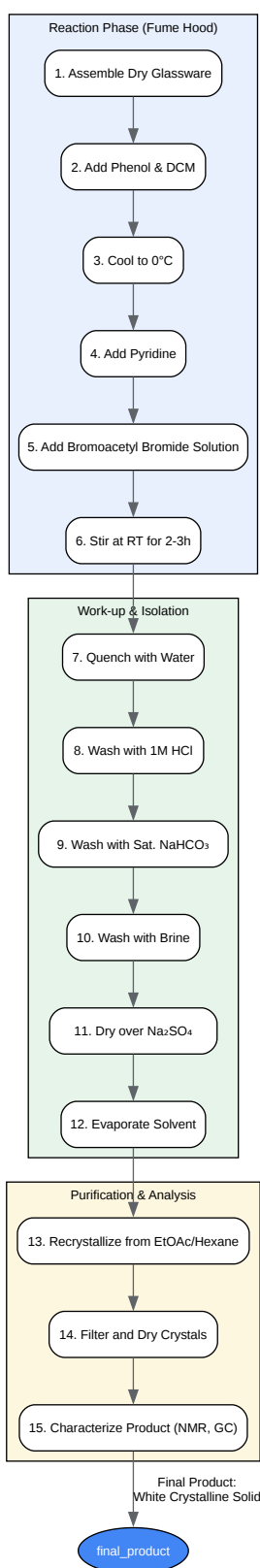
Data Summary and Characterization

Substance	Formula	MW (g/mol)	Amount (g)	Volume (mL)	Moles (mol)	Molar Eq.
Phenol	C ₆ H ₆ O	94.11	9.41	-	0.10	1.0
Bromoacetyl Bromide	C ₂ H ₂ Br ₂ O	201.84	22.20	9.6	0.11	1.1
Pyridine	C ₅ H ₅ N	79.10	8.70	8.7	0.11	1.1
Phenyl bromoacetate	C ₈ H ₇ BrO ₂	215.04	16.1-18.3	-	0.075-0.085	75-85% Yield

Characterization:

- Appearance: Colorless to slightly yellow crystalline solid.[2]
- Purity (GC): A purity of ≥98.0% is expected for the final product.[1][2]
- ¹H NMR (CDCl₃): The spectrum should show characteristic peaks for the aromatic protons (multiplet, ~7.0-7.4 ppm) and the methylene protons adjacent to the bromine (singlet, ~3.9-4.0 ppm).
- ¹³C NMR (CDCl₃): Key signals include the carbonyl carbon (~165 ppm), the carbons of the phenyl ring, and the methylene carbon (~25 ppm).[13][14]

Experimental Workflow Diagram



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Caption: Overall workflow for the synthesis and purification of **Phenyl bromoacetate**.

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